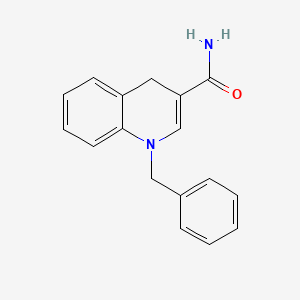

1-Benzyl-1,4-dihydroquinoline-3-carboxamide

Description

1-Benzyl-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule characterized by a quinoline core substituted with a benzyl group at the N1 position and a carboxamide moiety at the C3 position. Its molecular formula is C₁₇H₁₄N₂O₂ (calculated based on the scaffold), though derivatives may vary in substituents . This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, a scaffold widely explored for its pharmacological versatility, particularly as cannabinoid receptor CB2 agonists, anti-inflammatory agents, and anticancer candidates .

Properties

CAS No. |

17260-79-6 |

|---|---|

Molecular Formula |

C17H16N2O |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

1-benzyl-4H-quinoline-3-carboxamide |

InChI |

InChI=1S/C17H16N2O/c18-17(20)15-10-14-8-4-5-9-16(14)19(12-15)11-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H2,18,20) |

InChI Key |

MXEBJDRGXJTGOG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C=C1C(=O)N)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid

The Gould-Jacobs reaction cyclocondenses diethyl malonate with aromatic amines under high-temperature conditions (e.g., reflux in diphenyl ether) to form the quinoline ring. For example:

Step 2: N-Benzyl Alkylation

The intermediate carboxylic acid ester undergoes alkylation with benzyl bromide:

-

Reagents : 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, benzyl bromide, sodium hydride (NaH).

Key Insight : The reaction favors N1-alkylation over C3 due to the electron-rich nature of the quinoline nitrogen.

Direct Coupling of Carboxylic Acid with Benzylamine

This approach bypasses cyclization by directly coupling the preformed acid with benzylamine.

Methodology

-

Activation : Convert the carboxylic acid to an activated intermediate (e.g., mixed anhydride or acyl chloride).

-

Coupling : React with benzylamine.

Table 1: Comparison of Coupling Conditions

| Entry | Activation Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Ethylchloroformate | DMF | 0°C → RT | 67 |

| 2 | HOBt/PyBrop | DMF | RT | 25–80 |

| 3 | EDC/HOBt | DMF | RT | 70–90 |

Solid-Phase Synthesis

This method employs polymer-supported reagents for high-purity products.

Procedure

-

Immobilization : Attach 4-oxo-1,4-dihydroquinoline-3-carboxylic acid to polystyrene-supported HOBt.

-

Activation : Use PyBrop (bromotrispyrrolidinophosphonium hexafluorophosphate) in DMF.

-

Coupling : React with benzylamine (0.9 equiv) in DMF for 24 hours.

Advantages : Avoids column chromatography; ideal for library synthesis.

Microwave-Assisted Synthesis

A green chemistry approach to enhance efficiency.

Conditions

-

Reagents : Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, benzylamine, K₂CO₃.

-

Solvent : Methanol or ethanol.

Table 2: Microwave vs. Conventional Heating

| Solvent | Heating Method | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| MeOH | Microwave | 120 | 0.5 | 56 |

| MeOH | Reflux | 100 | 8 | 93 |

| EtOH | Microwave | 140 | 0.5 | 32 |

Regioselective N-Benzyl Alkylation

Controlled alkylation ensures the desired substitution pattern.

Mechanistic Insight

-

Base : K₂CO₃ or NaH deprotonates the quinoline nitrogen, forming a nucleophilic intermediate.

-

Alkylating Agent : Benzyl bromide undergoes SN2 displacement at N1.

Key Observation : Using DMF as a polar aprotic solvent enhances reaction efficiency.

Alternative Routes

Saponification and Coupling

Catalytic Hydrogenation

-

Substrate : N-Benzyl-4-iminoquinoline derivatives.

-

Reduction : H₂/Pd-C to yield 1-benzyl-1,4-dihydroquinoline-3-carboxamide.

Critical Analysis of Methods

Strengths and Limitations

| Method | Strengths | Limitations |

|---|---|---|

| Gould-Jacobs + Alkylation | High regioselectivity, scalable | Harsh cyclization conditions |

| Direct Coupling | Mild conditions, high purity | Lower yields for bulky amines |

| Solid-Phase | Automation-friendly, minimal waste | High reagent costs |

| Microwave | Rapid reaction, energy efficiency | Limited scalability for large batches |

Optimized Protocol

A hybrid approach combining microwave-assisted coupling and N-alkylation:

-

Step 1 : Synthesize ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate via Gould-Jacobs.

-

Step 2 : Microwave-assisted N-benzylation (140°C, 30 min, K₂CO₃, MeOH).

-

Step 3 : Saponification (NaOH, EtOH) → coupling with benzylamine (EDC/HOBt).

Yield : ~70% (estimated from analogous reactions).

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions, such as N-ethylation, occur at the nitrogen of the oxoquinoline group in a regioselective manner.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with potential biological activities. For example, N-ethylation of the compound results in regioselective products with modified properties .

Scientific Research Applications

Antidiabetic Properties

Research indicates that derivatives of 1-benzyl-1,4-dihydroquinoline-3-carboxamide exhibit potential in managing diabetes. The compound's mechanism involves modulating insulin secretion and improving glycemic control. A study highlighted the synthesis of various derivatives that demonstrated significant activity against diabetic complications by targeting pathways related to sorbitol accumulation, which is linked to diabetic neuropathy and retinopathy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests potential benefits in enhancing cognitive function by increasing acetylcholine levels in the brain. Recent studies have shown that modifications to the quinoline structure can enhance its efficacy as a dual-target inhibitor against both AChE and monoamine oxidase (MAO), which are critical in neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential.

Diabetes Management

A notable case study involved the synthesis of a series of this compound derivatives that were evaluated for their antidiabetic effects in animal models. The results demonstrated significant reductions in blood glucose levels and improvements in insulin sensitivity, supporting further development as a therapeutic agent for diabetes management .

Alzheimer's Disease Research

In another study focused on Alzheimer's disease, derivatives of this compound were tested for their ability to cross the blood-brain barrier and inhibit AChE activity effectively. The most promising candidates showed IC50 values comparable to established AChE inhibitors, indicating their potential as novel treatments for cognitive decline associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-Benzyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been found to inhibit tyrosine kinase and cannabinoid receptor 2, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold has been extensively modified to optimize biological activity. Key analogues and their comparative features are outlined below:

Key Structural Determinants of Activity

N1 Substituents :

- Benzyl (target compound): Enhances lipophilicity and CNS penetration but may reduce water solubility .

- Pentyl/Adamantyl (ALICB179, SER601): Increase CB2 affinity through hydrophobic interactions with receptor pockets .

- Methyl (PDB 6JQ derivative): Reduces steric hindrance, favoring kinase binding .

C6 Substituents: Isopropyl (SER601): Agonist activity at CB2 . Chlorophenyl/Morpholinomethyl (anticancer derivatives): Modulate selectivity for kinase vs. GPCR targets .

C3 Carboxamide Variations :

- Adamantyl (ALICB179): High CB2 selectivity due to complementary receptor topology .

- Phenyl (Compound 13a): Optimizes anti-inflammatory activity via NF-κB inhibition .

Physicochemical and Pharmacokinetic Profiles

| Parameter | 1-Benzyl Derivative | ALICB179 | SER601 |

|---|---|---|---|

| LogP | ~3.2 (moderate lipophilicity) | ~5.1 (high) | ~4.8 |

| Solubility | Poor (DMSO required) | Very poor | Moderate |

| Bioavailability | Limited (CYP3A4 metabolism) | Low (P-gp substrate) | Improved (stable in microsomes) |

Biological Activity

1-Benzyl-1,4-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a dihydroquinoline core with a benzyl substituent and a carboxamide functional group. The synthesis typically involves the condensation of appropriate benzyl and quinoline derivatives, followed by functional group modifications to enhance biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. A study demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics like cefotaxime and piperacillin .

Inhibitory Activity Against Enzymes

This compound has been evaluated for its inhibitory effects on several key enzymes:

- Monoamine Oxidase (MAO) : Some derivatives have shown potent inhibition against MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters. For instance, specific analogs exhibited IC50 values as low as 1.38 µM for MAO-A .

- Cholinesterases : The compound's potential as an acetylcholinesterase (AChE) inhibitor suggests applications in treating neurodegenerative diseases like Alzheimer's disease. Certain derivatives demonstrated selective activity against butyrylcholinesterase (BChE) without significant cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzyl group and the carboxamide moiety significantly influence biological activity. For example:

- Substituents on the benzyl ring can enhance enzyme inhibition potency.

- The presence of electron-withdrawing groups on the aromatic ring generally increases activity against MAO enzymes.

Table 1: IC50 Values of Selected Derivatives Against MAO Enzymes

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| 2d | 1.38 | 2.48 |

| 2i | 2.15 | 3.10 |

| 2p | 1.85 | 2.95 |

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

- Study on Neuroprotective Effects : One study evaluated a specific derivative in a mouse model of Alzheimer's disease, demonstrating significant improvements in cognitive function and reductions in amyloid plaque formation.

- Anticancer Activity : Another investigation reported that certain derivatives exhibited potent anticancer effects against ovarian cancer xenografts in nude mice, achieving tumor growth suppression rates exceeding 100% compared to controls .

Q & A

Basic: What are the standard synthetic routes and characterization techniques for 1-Benzyl-1,4-dihydroquinoline-3-carboxamide derivatives?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions starting from substituted anilines and diketones, followed by benzylation and carboxamide functionalization. For example, derivatives are synthesized via thermolysis of intermediate hexahydroquinoline precursors under controlled conditions. Structural confirmation relies on elemental analysis , ¹H NMR (to confirm substitution patterns and benzyl group integration), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns) .

Advanced: How can synthetic routes be optimized to improve yield and purity for scale-up studies?

Methodological Answer:

Optimization strategies include:

- Factorial design : Systematically varying parameters (e.g., temperature, solvent polarity, catalyst loading) to identify critical factors affecting yield .

- Orthogonal design : Prioritizing variables like reaction time and stoichiometry to minimize side products .

- Process simulation : Using computational tools to model separation steps (e.g., membrane filtration) for impurity removal during scale-up .

Basic: What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Antitubercular activity : Microbiological testing against Mycobacterium tuberculosis H37Rv strains at low concentrations (e.g., MIC ≤ 1 µg/mL) .

- Kinase inhibition : Fluorescence-based assays (e.g., Axl kinase inhibition via IC₅₀ determination using ATP competition assays) .

- Receptor binding : Radioligand displacement assays (e.g., CB2 receptor affinity using [³H]-CP55,940) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance selectivity for target receptors like CB2 or Axl?

Methodological Answer:

- Systematic substitution : Modifying the benzyl group (e.g., electron-withdrawing substituents) and carboxamide side chains to assess binding pocket compatibility.

- Molecular docking : Integrating computational models (e.g., AutoDock Vina) to predict ligand-receptor interactions, guided by crystallographic data from related targets .

- Pharmacophore mapping : Identifying critical hydrogen bond donors/acceptors using software like Schrödinger’s Phase .

Basic: What statistical methods are recommended for analyzing discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Multivariate regression : To isolate variables (e.g., pharmacokinetic parameters, metabolic stability) contributing to efficacy gaps.

- Bland-Altman plots : Visualizing agreement between in vitro IC₅₀ and in vivo tumor reduction metrics .

- Meta-analysis : Aggregating data from repeated experiments to identify outliers or systematic biases .

Advanced: How can researchers resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

- Dose-response normalization : Adjusting for differences in cell permeability or metabolic rates between models (e.g., MDA-MB-231 vs. 4T1 cell lines) .

- Pathway enrichment analysis : Using tools like Gene Ontology to identify model-specific signaling pathways affecting compound efficacy .

- Cross-validation : Replicating key findings in orthogonal assays (e.g., GTPγS binding for CB2 agonists alongside cAMP inhibition) .

Basic: What theoretical frameworks guide the design of this compound derivatives for receptor-targeted studies?

Methodological Answer:

- Lock-and-key theory : Designing carboxamide side chains to complement hydrophobic pockets in CB2 or Axl receptors .

- Transition state theory : Optimizing benzyl group geometry to stabilize enzyme-inhibitor complexes during kinase binding .

Advanced: How can hybrid computational-experimental workflows improve lead optimization?

Methodological Answer:

- Iterative QSAR modeling : Updating quantitative structure-activity relationship models with each batch of experimental data to refine predictions.

- Free-energy perturbation (FEP) : Calculating binding energy differences for subtle structural changes (e.g., methyl vs. ethyl carboxamides) .

- Dynamic combinatorial chemistry : Screening libraries under physiological conditions to identify thermodynamically stable binders .

Basic: What quality control measures are critical during large-scale synthesis?

Methodological Answer:

- In-process analytics : Monitoring reaction progress via TLC or HPLC to ensure intermediate purity.

- Batch consistency : Using DSC (differential scanning calorimetry) to verify crystallinity and polymorph stability .

- Residual solvent analysis : GC-MS to detect traces of DMF or THF below ICH guidelines .

Advanced: How can researchers validate the therapeutic potential of derivatives in complex disease models (e.g., metastasis)?

Methodological Answer:

- Orthotopic xenografts : Implanting 4T1 cells into murine mammary fat pads to mimic breast cancer metastasis, followed by compound 9im treatment .

- Biomarker profiling : Measuring EMT markers (e.g., E-cadherin, vimentin) post-TGF-β1 exposure to confirm mechanistic efficacy .

- PK/PD modeling : Correlating plasma concentration-time curves with tumor burden reduction to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.